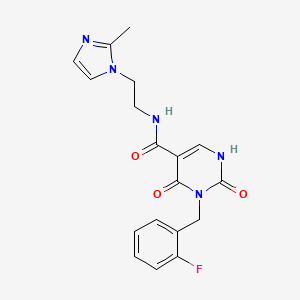
4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Méthodes De Préparation
The synthesis of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 4-(2-chloroethyl) morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or water and are carried out at elevated temperatures to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways . It may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . Additionally, molecular docking studies have shown that it can bind to protein receptors, influencing their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzothiazole derivatives like N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides . These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and mechanisms of action . The uniqueness of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Propriétés
IUPAC Name |
4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-21-16-9-15(7-8-18(16)27-13)22-20(25)17-11-26-12-19(24)23(17)10-14-5-3-2-4-6-14/h2-9,17H,10-12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRUJOYKKAZOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(3-(2-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2394687.png)

![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2394691.png)
![1-[2-(Octyloxy)ethoxy]octane](/img/structure/B2394692.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2394693.png)
![3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2394694.png)
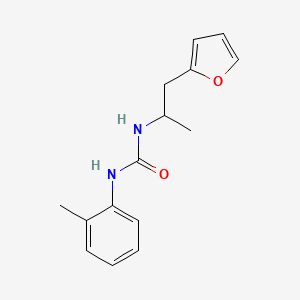
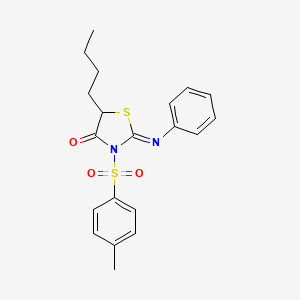
![2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394699.png)
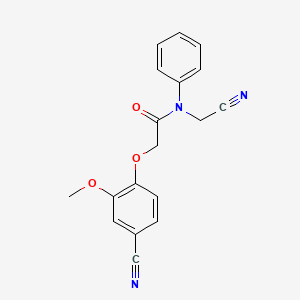
![7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B2394705.png)
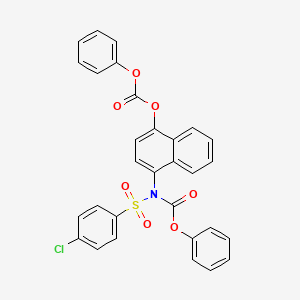
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide](/img/structure/B2394707.png)
